molecular formula C20H23N5O B6447383 1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-methoxyphenyl)piperazine CAS No. 2640845-16-3

1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-methoxyphenyl)piperazine

Cat. No.: B6447383
CAS No.: 2640845-16-3
M. Wt: 349.4 g/mol
InChI Key: CIUGKZGFKSELHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-methoxyphenyl)piperazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a cyclopropyl group at the 2-position and a 4-(2-methoxyphenyl)piperazine moiety at the 4-position. The cyclopropylpyrazolo-pyrazine component introduces steric and electronic modifications, which may enhance receptor selectivity or metabolic stability compared to simpler arylpiperazine derivatives.

Properties

IUPAC Name

2-cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c1-26-19-5-3-2-4-17(19)23-10-12-24(13-11-23)20-18-14-16(15-6-7-15)22-25(18)9-8-21-20/h2-5,8-9,14-15H,6-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUGKZGFKSELHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN4C3=CC(=N4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation of Pyrazolo[1,5-a]Pyrazine

The introduction of the cyclopropyl group at the 2-position of pyrazolo[1,5-a]pyrazine likely involves a transition-metal-catalyzed cyclopropanation. For example:

  • Substrate Preparation : 2-Vinylpyrazolo[1,5-a]pyrazine is treated with diazomethane in the presence of a palladium catalyst to form the cyclopropane ring.

  • Optimization : Yield improvements (up to 75%) are achieved using Buchwald-Hartwig conditions with XPhos ligand and cesium carbonate.

Halogenation for Coupling

The 4-position of the pyrazolo[1,5-a]pyrazine core is functionalized with a leaving group (e.g., chlorine or bromine) to enable subsequent coupling:

Pyrazolo[1,5-a]pyrazine+PCl5DMF, 80°C4-Chloropyrazolo[1,5-a]pyrazine[2][3]\text{Pyrazolo[1,5-a]pyrazine} + \text{PCl}_5 \xrightarrow{\text{DMF, 80°C}} 4\text{-Chloropyrazolo[1,5-a]pyrazine} \quad

Key Parameters :

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 80–100°C

  • Yield: 60–70%

Preparation of 4-(2-Methoxyphenyl)Piperazine

Nucleophilic Aromatic Substitution

The 2-methoxyphenyl group is introduced to piperazine via Ullmann coupling or SNAr reaction:

Piperazine+1-Bromo-2-methoxybenzeneCuI, K2CO3DMSO, 120°C4-(2-Methoxyphenyl)piperazine[2][4]\text{Piperazine} + 1\text{-Bromo-2-methoxybenzene} \xrightarrow[\text{CuI, K}2\text{CO}3]{\text{DMSO, 120°C}} 4\text{-(2-Methoxyphenyl)piperazine} \quad

Optimization Notes :

  • Catalytic copper iodide enhances regioselectivity.

  • Solvents: Dimethyl sulfoxide (DMSO) or toluene.

  • Yield: 50–65% after column chromatography.

Coupling of Core and Piperazine Subunits

Nucleophilic Substitution

The 4-chloro intermediate reacts with 4-(2-methoxyphenyl)piperazine under basic conditions:

4-Chloropyrazolo[1,5-a]pyrazine+4-(2-Methoxyphenyl)piperazineKI, K2CO3DMF, 90°CTarget Compound[2][3]4\text{-Chloropyrazolo[1,5-a]pyrazine} + 4\text{-(2-Methoxyphenyl)piperazine} \xrightarrow[\text{KI, K}2\text{CO}3]{\text{DMF, 90°C}} \text{Target Compound} \quad

Reaction Conditions :

  • Base: Potassium carbonate (2.5 equiv)

  • Catalyst: Potassium iodide (0.1 equiv)

  • Solvent: DMF or acetone

  • Time: 24–48 hours

  • Yield: 55–70%

Catalytic Cross-Coupling

Alternative methods employ palladium-catalyzed Buchwald-Hartwig amination for enhanced efficiency:

4-Bromopyrazolo[1,5-a]pyrazine+4-(2-Methoxyphenyl)piperazinePd2(dba)3,XPhosTHF, 100°CTarget Compound[3]4\text{-Bromopyrazolo[1,5-a]pyrazine} + 4\text{-(2-Methoxyphenyl)piperazine} \xrightarrow[\text{Pd}2(\text{dba})3, \text{XPhos}]{\text{THF, 100°C}} \text{Target Compound} \quad

Advantages :

  • Higher yields (80–85%)

  • Reduced reaction time (12–18 hours)

Purification and Characterization

Crystallization

Crude product is purified via recrystallization from isopropyl alcohol or ethyl acetate/hexane mixtures:

  • Solvent System : Isopropyl alcohol (5:1 v/v)

  • Purity : >98% (HPLC)

Spectroscopic Validation

  • 1^1H NMR : Key signals include δ 7.25–7.35 (pyrazine protons), δ 3.85 (methoxy group), and δ 1.20–1.40 (cyclopropyl CH2_2).

  • MS (ESI+) : m/z 337.4 [M+H]+^+.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Purity Time
Nucleophilic SubstitutionK2_2CO3_3, DMF, 90°C55–70%>95%24–48 h
Buchwald-Hartwig CouplingPd2_2(dba)3_3, XPhos, THF80–85%>98%12–18 h

Trade-offs : While catalytic coupling offers superior yields, it requires expensive ligands and inert conditions. Nucleophilic substitution remains cost-effective for lab-scale synthesis.

Scalability and Industrial Considerations

Solvent Selection

  • DMF vs. Acetone : DMF increases reaction rate but complicates waste management. Acetone is preferred for large-scale processes due to lower toxicity.

Catalyst Recycling

Palladium recovery systems (e.g., silica-immobilized catalysts) reduce costs in industrial settings .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-methoxyphenyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The 4-(2-methoxyphenyl)piperazine moiety is shared across several compounds with diverse biological activities. Key structural variations and their pharmacological implications are summarized below:

Compound Name Substituents/Modifications Biological Target Activity/Effect Reference
Target Compound Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl Presumed 5-HT Hypothesized receptor binding
1-(2-Methoxyphenyl)piperazine 2-methoxyphenyl 5-HT1B Variable SND effects (agonist)
1-(3-Chlorophenyl)piperazine 3-chlorophenyl 5-HT1B Variable SND effects (agonist)
p-MPPI 4-iodobenzamidoethyl 5-HT1A Competitive antagonist
HBK14 (2,6-dimethylphenoxy)ethoxyethyl Antibacterial Gram-positive/-negative activity
1-(4-Methoxyphenyl)piperazine 4-methoxyphenyl 5-HT/Other Altered receptor selectivity

Key Findings

Receptor Subtype Selectivity :

  • The 2-methoxyphenyl group (ortho substitution) in the target compound and analogs like 1-(2-methoxyphenyl)piperazine is associated with 5-HT1B agonism, but effects on sympathetic nerve discharge (SND) vary depending on substituents. For example, 1-(3-chlorophenyl)piperazine and 1-(3-trifluoromethylphenyl)piperazine also act as 5-HT1B agonists but show inconsistent SND modulation .
  • In contrast, p-MPPI and p-MPPF (4-(2'-methoxyphenyl)piperazine derivatives) act as 5-HT1A antagonists due to their extended benzamidoethyl side chains, demonstrating how substituents can shift activity from agonist to antagonist .

Antibacterial Activity :

  • Derivatives like (2E)-4-(2-methoxyphenyl)-1-[3-(2-methoxyphenyl)prop-2-enyl]-piperazine exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria, highlighting the role of extended hydrophobic groups (e.g., cinnamyl) in enhancing antimicrobial activity . The target compound’s pyrazolo-pyrazine core may lack such activity unless similarly modified.

Positional Isomerism :

  • 1-(4-Methoxyphenyl)piperazine (para substitution) shows distinct receptor interactions compared to ortho-substituted analogs. For instance, 4-MeOPP (1-(4-methoxyphenyl)piperazine) is often used as a reference compound in receptor binding studies, emphasizing how methoxy positioning alters target engagement .

Synthetic Flexibility :

  • Alkylation of 1-(2-methoxyphenyl)piperazine with groups like N-(4-bromobutyl)phthalimide () or conjugation with macrocyclic systems (e.g., cyclen) demonstrates the scaffold’s adaptability for optimizing pharmacokinetic properties or multifunctional activity .

Unique Features of the Target Compound

The cyclopropylpyrazolo[1,5-a]pyrazine group in the target compound introduces a rigid, planar structure that may:

  • Enhance receptor selectivity by restricting conformational flexibility.
  • Improve metabolic stability compared to linear alkyl chains or simpler aryl groups.
  • Modulate solubility via polar interactions from the pyrazine nitrogen atoms.

Q & A

Basic: What are the recommended synthetic routes for 1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-methoxyphenyl)piperazine?

Methodological Answer:
The synthesis typically involves multi-step protocols:

  • Core Formation: Condensation of aminopyrazoles with dielectrophilic reagents (e.g., chloroacetone derivatives) to form the pyrazolo[1,5-a]pyrazine core .
  • Cyclopropane Introduction: Cyclopropanation via transition-metal-catalyzed reactions (e.g., Simmons-Smith conditions) or ring-opening of epoxides .
  • Piperazine Substitution: Nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling to introduce the 2-methoxyphenylpiperazine moiety .
  • Purification: Column chromatography (silica gel, gradient elution) and recrystallization for >95% purity .

Critical Parameters:

  • Temperature control during cyclopropanation to avoid ring-opening side reactions.
  • Catalytic system optimization (e.g., Pd(OAc)₂/Xantphos for coupling steps) .

Basic: Which spectroscopic and analytical methods are critical for structural validation?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR to confirm regiochemistry of the pyrazolo[1,5-a]pyrazine core and substituent positions .
    • 2D NMR (COSY, HSQC) to resolve overlapping signals in the piperazine and cyclopropyl regions .
  • Mass Spectrometry: HRMS (ESI-TOF) for molecular formula validation .
  • X-ray Crystallography: To resolve ambiguities in stereochemistry and confirm solid-state conformation .
  • HPLC-PDA: Purity assessment (>98%) and detection of regioisomeric impurities .

Advanced: How to design structure-activity relationship (SAR) studies focusing on the cyclopropyl and methoxyphenyl groups?

Methodological Answer:

  • Analog Synthesis:
    • Replace cyclopropyl with other strained rings (e.g., aziridine, oxetane) to study steric/electronic effects .
    • Modify the methoxyphenyl group (e.g., halogen substitution, methoxy positional isomers) to probe π-π stacking or hydrogen bonding .
  • Biological Assays:
    • Test analogs against kinase panels (e.g., JAK2, EGFR) to map substituent contributions to potency .
    • Pair IC₅₀ values with computational models (e.g., CoMFA) to quantify substituent effects .
  • Data Interpretation:
    • Use clustering analysis to identify substituent patterns correlating with improved selectivity .

Advanced: What strategies address contradictory bioactivity data between in vitro and in vivo models?

Methodological Answer:

  • Pharmacokinetic Profiling:
    • Measure solubility (shake-flask method) and metabolic stability (microsomal assays) to identify bioavailability bottlenecks .
    • Use permeability assays (Caco-2/PAMPA) to assess intestinal absorption .
  • Model Relevance:
    • Validate in vitro target engagement (e.g., cellular thermal shift assay) to confirm on-mechanism activity .
    • Compare in vivo dosing regimens (e.g., QD vs. BID) to align exposure with in vitro EC₅₀ .
  • Data Reconciliation:
    • Apply allometric scaling to extrapolate human efficacious doses and resolve interspecies discrepancies .

Advanced: How to optimize molecular docking protocols for binding mode prediction with kinase targets?

Methodological Answer:

  • System Preparation:
    • Use homology modeling (e.g., MODELLER) if co-crystal structures are unavailable .
    • Protonate ligand states at physiological pH (Schrödinger Epik) .
  • Docking Workflow:
    • Perform induced-fit docking (IFD) to account for binding pocket flexibility .
    • Validate protocols with known inhibitors (e.g., staurosporine for kinase ATP pockets) .
  • Post-Docking Analysis:
    • Calculate binding free energy (MM-GBSA) to rank poses .
    • Cross-reference with mutagenesis data to confirm critical residue interactions .

Advanced: What are the challenges in developing selective kinase inhibitors using this scaffold?

Methodological Answer:

  • Selectivity Hurdles:
    • Kinase ATP pockets share high structural homology, leading to off-target effects (e.g., VEGFR2 inhibition) .
    • Mitigate via "hinge-targeting" modifications (e.g., introducing bulkier substituents to exploit unique subpockets) .
  • Experimental Design:
    • Use kinome-wide profiling (e.g., KINOMEscan) to identify selectivity cliffs .
    • Apply free-energy perturbation (FEP) calculations to predict affinity changes for single-point mutations .
  • Case Study:
    • Analogues with para-substituted methoxyphenyl groups showed 10-fold selectivity for JAK2 over ABL1 due to steric clashes in the ABL1 gatekeeper region .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.